7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
CAS No.:
Cat. No.: VC13674842
Molecular Formula: C18H24N4
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N4 |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 7-ethyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine] |
| Standard InChI | InChI=1S/C18H24N4/c1-2-21-12-13-22-16(15-6-4-3-5-7-15)14-20-17(22)18(21)8-10-19-11-9-18/h3-7,14,19H,2,8-13H2,1H3 |
| Standard InChI Key | HFPLVTYFUIRDOG-UHFFFAOYSA-N |
| SMILES | CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4 |
| Canonical SMILES | CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4 |
Introduction
The compound 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a spirocyclic heterocyclic molecule. Spiro compounds are characterized by a unique molecular architecture where two rings share a single atom. This particular compound belongs to the imidazo-pyrazine family and exhibits potential applications in medicinal chemistry due to its structural properties.
Structural Features
This compound features:
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A spiro linkage between an imidazo-pyrazine core and a piperidine ring.
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Substituents:
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A phenyl group at position 3.
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An ethyl group at position 7.
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These substitutions influence the compound's physicochemical properties and biological activity.
Synthesis
Although specific synthesis pathways for this compound were not detailed in the provided materials, related spiro-imidazo-pyrazine derivatives are typically synthesized via:
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Cyclization reactions involving pyrazine derivatives.
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Introduction of spiro linkages through nucleophilic substitution or condensation reactions.
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Functionalization of the core structure with appropriate substituents like phenyl or ethyl groups.
Biological Significance
The imidazo-pyrazine scaffold is widely studied for its pharmacological potential, particularly in:
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Anticancer Activity: Similar compounds have demonstrated efficacy in inhibiting key cancer pathways such as EGFR signaling .
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Antiviral Properties: Related heterocycles have shown promise against influenza viruses by targeting viral polymerase interfaces .
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Cytotoxicity Studies: Structural analogs have been evaluated for selective cytotoxicity against tumor cell lines .
While specific biological data for this compound is unavailable, its structural similarity to known bioactive molecules suggests potential as a drug candidate.
Analytical Data
Analytical techniques commonly used to characterize such compounds include:
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NMR Spectroscopy: To confirm proton environments and connectivity.
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Mass Spectrometry (MS): For molecular weight determination.
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IR Spectroscopy: To identify functional groups like C=N and NH bonds.
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X-ray Crystallography: For definitive structural elucidation.
Research Applications
This compound's spirocyclic structure makes it a valuable target for:
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Drug discovery programs focusing on kinase inhibitors or receptor modulators.
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Structure-activity relationship (SAR) studies to optimize pharmacological profiles.
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Computational docking studies to predict binding affinities with biological targets.
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